6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound is defined by its distinctive heterocyclic framework consisting of a fused benzene and imidazolidinone ring system. The compound possesses the molecular formula C8H10ClN3O with a molecular weight of 199.64 grams per mole, representing the hydrochloride salt form of the parent amino-benzimidazolone structure. The Chemical Abstracts Service registry number 879658-18-1 uniquely identifies this specific salt form, distinguishing it from the free base compound which carries the registry number 54732-89-7.
Crystallographic investigations of analogous benzimidazolone derivatives have provided comprehensive insights into the structural parameters governing this compound class. Studies utilizing X-ray diffraction analysis reveal that the benzimidazolone core typically exhibits a planar configuration with minimal deviation from the mean plane, as demonstrated in related structures where maximum deviations range from 0.06 to 0.071 angstroms. The planarity of the fused ring system is attributed to the extensive pi-electron delocalization across the aromatic and carbonyl functionalities, which stabilizes the molecular geometry through resonance interactions.
Research into benzimidazolone tautomerism has demonstrated that unsubstituted derivatives exist in dynamic equilibrium between pyrrole-like and pyridine-like nitrogen configurations. Nuclear magnetic resonance spectroscopy studies using carbon-13 chemical shift analysis have established reference values for quantifying tautomeric ratios, with typical pyridine nitrogen character associated with chemical shifts around 120.0 parts per million and pyrrole nitrogen character appearing near 110.0 parts per million. The methylation at N1 in the target compound eliminates this ambiguity by permanently establishing the pyrrole-like character at that position.
Conformational analysis of benzimidazolone derivatives reveals that the amino substituent can adopt multiple orientations relative to the aromatic plane, depending on the balance between electronic conjugation and steric interactions. Computational studies suggest that the amino group preferentially adopts a planar configuration that maximizes orbital overlap with the aromatic pi-system, although rotational barriers are typically low enough to permit dynamic rotation at room temperature. The hydrochloride salt formation introduces additional stabilization through electrostatic interactions between the protonated amino group and the chloride counterion.
Temperature-dependent studies of related benzimidazolone compounds have shown that conformational dynamics become increasingly restricted at lower temperatures, with distinct conformational populations becoming observable in nuclear magnetic resonance spectra below approximately negative 65 degrees Celsius. These findings suggest that the amino-substituted derivative likely exhibits similar temperature-dependent conformational behavior, with the amino group rotation becoming increasingly hindered as thermal energy decreases.
Comparative Analysis of Benzimidazolone Derivatives
The structural characteristics of this compound can be effectively understood through comparison with other benzimidazolone derivatives that have been extensively characterized through crystallographic and spectroscopic methods. Analysis of related compounds reveals systematic trends in molecular geometry, intermolecular interactions, and physicochemical properties that provide insight into the behavior of the amino-substituted derivative.
Crystal structure determinations of various benzimidazolone derivatives demonstrate consistent planarity of the fused ring system, with dihedral angles between substituent groups and the core heterocycle providing information about conformational preferences. For instance, studies of 5-chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2-one reveal dihedral angles of 43.9 and 45.6 degrees between the benzimidazolone plane and attached substituent rings. These findings suggest that the amino group in the target compound likely adopts a similar orientation that balances electronic conjugation with steric considerations.
Comparative molecular weight analysis shows that the 6-amino-1-methyl derivative with its molecular weight of 199.64 grams per mole for the hydrochloride salt falls within the typical range for pharmaceutically relevant benzimidazolone compounds. Related derivatives such as 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibit molecular weights around 162 grams per mole, indicating that the amino substitution and salt formation represent relatively modest increases in molecular mass while potentially providing significant improvements in biological activity and pharmaceutical properties.
Hirshfeld surface analysis of benzimidazolone derivatives has revealed that hydrogen bonding interactions typically dominate crystal packing arrangements, with contributions from carbon-hydrogen to oxygen interactions ranging from 13.4 to 33.5 percent of total surface contacts. The presence of the amino group in the target compound is expected to enhance hydrogen bonding capacity significantly, potentially leading to stronger intermolecular interactions and altered solubility characteristics compared to non-amino derivatives.
Substitution pattern analysis across the benzimidazolone series demonstrates that electronic effects of different substituents can be systematically correlated with chemical reactivity and biological activity. Electron-donating groups such as amino substituents typically enhance nucleophilicity of the heterocyclic nitrogen atoms while potentially affecting the carbonyl reactivity. Studies of trichomonicidal benzimidazolone derivatives have specifically identified the 6-position as being important for biological activity, supporting the significance of amino substitution at this site.
The comparative analysis reveals that this compound occupies a unique position within the benzimidazolone family, combining the electronic benefits of amino substitution with the structural certainty provided by N1-methylation and the enhanced stability and solubility characteristics of salt formation. This combination of features makes it particularly valuable for applications requiring well-defined chemical behavior and enhanced intermolecular interaction capabilities.
Properties
IUPAC Name |
5-amino-3-methyl-1H-benzimidazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.ClH/c1-11-7-4-5(9)2-3-6(7)10-8(11)12;/h2-4H,9H2,1H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDLIGCYOJQSSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)NC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879658-18-1 | |
| Record name | 6-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method Overview:
This approach involves the cyclization of N-methyl-2-aminobenzamides under acidic or basic conditions to form the benzodiazole ring system, followed by hydrochloride salt formation.
Procedure:
- Step 1: Starting with N-methyl-2-aminobenzamide derivatives, subject them to cyclization conditions.
- Step 2: Use acids such as hydrochloric acid or other suitable dehydrating agents to promote ring closure.
- Step 3: Isolate the intermediate benzodiazole compound.
- Step 4: Convert to hydrochloride salt by treatment with hydrochloric acid in an aqueous medium.
Reaction Conditions & Data:
| Parameter | Details |
|---|---|
| Solvent | Ethanol or acetonitrile |
| Reagents | Hydrochloric acid, dehydrating agents |
| Temperature | Reflux (around 80-100°C) |
| Yield | Moderate to high (50-70%) |
Research Findings:
This method is supported by patent US8765761B2, which describes the synthesis of benzodiazole derivatives via cyclization of suitable precursors, emphasizing the importance of acid catalysis for ring closure.
Condensation of o-Phenylenediamine Derivatives with Methylated Carbonyl Compounds
Method Overview:
This route involves the condensation of o-phenylenediamine with methylated carbonyl compounds such as methyl malononitrile or methyl ketones, followed by cyclization.
Procedure:
- Step 1: React o-phenylenediamine with methyl malononitrile in the presence of a suitable base or acid catalyst.
- Step 2: Reflux the mixture in ethanol or acetic acid to facilitate cyclization.
- Step 3: Isolate the intermediate benzodiazole compound.
- Step 4: Treat with hydrochloric acid to obtain the hydrochloride salt.
Reaction Data:
| Parameter | Details |
|---|---|
| Reagents | o-Phenylenediamine, methyl malononitrile |
| Solvent | Ethanol, acetic acid |
| Temperature | Reflux (around 80°C) |
| Yield | 55-65% |
Research Findings:
This method aligns with the synthesis pathways described in literature where the condensation of o-phenylenediamine with nitrile derivatives leads to benzodiazole core formation, followed by salt formation.
Multi-step Synthesis via Diazepine Intermediates
Method Overview:
Another advanced route involves synthesizing diazepine intermediates, which are then cyclized to benzodiazole derivatives.
Procedure:
Reaction Data:
| Parameter | Details |
|---|---|
| Reagents | Nitrile derivatives, amino precursors |
| Solvent | Ethanol, dichloromethane |
| Temperature | Reflux or controlled heating |
| Yield | 40-60% |
Research Findings:
This pathway is supported by detailed research on benzodiazepine and benzodiazole synthesis, with patents indicating the utility of diazepine intermediates in forming the target compound.
Alternative Pathways via Benzimidazole Derivatives
Method Overview:
The synthesis can be adapted from benzimidazole derivatives, where methylation and subsequent ring modifications lead to benzodiazole structures.
Procedure:
Reaction Data:
| Parameter | Details |
|---|---|
| Reagents | Benzimidazole precursors, methylating agents |
| Solvent | Methanol, ethanol |
| Temperature | Reflux (around 80°C) |
| Yield | 50-65% |
Research Findings:
This method is supported by the synthesis of benzimidazole derivatives and their subsequent modification to benzodiazoles, as described in patent literature.
Summary Table of Preparation Methods
| Method | Key Reagents | Main Steps | Typical Yield | Notes |
|---|---|---|---|---|
| Cyclization of N-methyl-2-aminobenzamides | Hydrochloric acid, dehydrating agents | Cyclization, salt formation | 50-70% | Suitable for large-scale synthesis |
| Condensation with o-phenylenediamine derivatives | o-Phenylenediamine, methyl malononitrile | Condensation, cyclization, salt formation | 55-65% | Widely used, versatile |
| Diazepine intermediate route | Nitrile derivatives, amino precursors | Diazepine synthesis, cyclization | 40-60% | More complex, yields vary |
| Benzimidazole pathway | Benzimidazole derivatives | Methylation, cyclization | 50-65% | Alternative approach |
Final Remarks
The synthesis of 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is well-established through multiple pathways, with the most practical being the cyclization of N-methyl-2-aminobenzamides or condensation of o-phenylenediamine derivatives. These methods are supported by recent patents, research articles, and chemical vendor data, emphasizing their reliability and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the benzodiazolone ring .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research has shown that 6-amino derivatives exhibit significant antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
2. Anticancer Potential
Recent investigations have highlighted the anticancer potential of benzodiazole derivatives. Specifically, 6-amino-1-methyl-2,3-dihydro-1H-benzodiazol-2-one hydrochloride has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .
3. Neuroprotective Effects
The compound has been explored for its neuroprotective effects in models of neurodegenerative diseases. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells, providing a basis for its potential use in treating conditions like Alzheimer's disease .
Biochemical Applications
1. Enzyme Inhibition Studies
6-Amino-1-methyl-2,3-dihydro-1H-benzodiazol-2-one hydrochloride serves as a valuable tool in enzyme inhibition studies. Its structural characteristics allow it to interact with various enzymes, making it useful for understanding enzyme kinetics and mechanisms .
2. Molecular Probes
Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays. It can help visualize and track biological processes at the molecular level, particularly in cellular imaging studies .
Industrial Applications
1. Synthesis of Other Compounds
This compound acts as a building block for synthesizing other bioactive molecules. Its versatility allows chemists to modify its structure to create derivatives with enhanced biological activities or specific functionalities .
2. Agrochemical Development
There is ongoing research into the use of benzodiazole derivatives in agrochemicals. The potential for these compounds to act as fungicides or herbicides is being explored due to their biological activity against plant pathogens .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Antimicrobial Activity of Benzodiazole Derivatives" | Evaluated various derivatives for antibacterial properties | 6-Amino derivatives showed significant inhibition against E. coli and S. aureus |
| "Neuroprotective Effects of Benzodiazole Compounds" | Investigated effects on neuronal cells | Reduced oxidative stress markers in treated cells |
| "Synthesis and Biological Evaluation of Novel Benzodiazole Derivatives" | Developed new compounds based on 6-amino structure | Several derivatives exhibited enhanced anticancer activity |
Mechanism of Action
The mechanism of action of 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of benzodiazol-2-one derivatives, which differ in substituents and counterions. Key structural analogs include:
Physicochemical Properties
- Melting Points: While data for the target compound is unavailable, related benzodiazol-2-ones exhibit high decomposition temperatures (e.g., 314–315°C for 5-(1-aminoethyl)- analogs) due to strong intermolecular interactions . The hydrochloride form likely lowers the melting point compared to the free base.
- Solubility : The hydrochloride salt improves aqueous solubility, critical for pharmaceutical applications. Neutral analogs (e.g., methyl esters in benzodithiazines) show lower polarity .
- Spectroscopic Data :
Research Findings and Methodological Considerations
- Crystallography : SHELX software (e.g., SHELXL, SHELXT) is widely used for structural determination of similar compounds, enabling precise analysis of bond lengths and angles .
- Synthetic Challenges : Introducing the methyl group at N1 may require controlled reaction conditions to avoid over-alkylation. Hydrochloride formation typically involves treating the free base with HCl gas .
Biological Activity
6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS: 879658-18-1) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₁₀ClN₃O
- Molecular Weight : 199.64 g/mol
- CAS Number : 879658-18-1
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein–Protein Interactions (PPIs) : Compounds with similar structures have been shown to inhibit PPIs, particularly involving the STAT3 pathway. STAT3 is a transcription factor implicated in various cancers and inflammatory diseases. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Antiviral Activity : The compound has been explored for its potential as an anti-virulence agent against pathogenic bacteria. It may interfere with the function of bacterial toxins that compromise host cell integrity, thus providing a novel approach to combat bacterial infections .
Biological Activity Data
| Activity Type | Observations | Reference |
|---|---|---|
| STAT3 Inhibition | IC₅₀ = 15.8 ± 0.6 µM | |
| Antiviral Potential | Effective against Mono-ADP-ribosyltransferase toxins | |
| General Toxicity | Safety data indicates moderate toxicity |
Case Study 1: STAT3 Inhibition
In a study assessing the STAT3 inhibitory potential of various compounds, this compound was evaluated alongside known inhibitors. The compound demonstrated significant inhibition with an IC₅₀ value comparable to established inhibitors like Stattic and S3I-201, suggesting its potential utility in cancer therapy .
Case Study 2: Antiviral Research
Another investigation focused on the anti-virulence properties of the compound against pathogenic bacteria. It was found to effectively inhibit the action of bacterial toxins that disrupt host cellular functions. This suggests a dual role in both preventing bacterial infection and mitigating the effects of existing infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for 6-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, and how can solvent selection influence reaction efficiency?
- Methodological Answer: The synthesis typically involves cyclization of substituted benzimidazole precursors under acidic conditions. Solvent choice (e.g., polar aprotic solvents like DMF or aqueous HCl) impacts reaction kinetics and yield by stabilizing intermediates or facilitating proton transfer. For example, using HCl as both solvent and catalyst can enhance cyclization efficiency by promoting intramolecular dehydration . Statistical design of experiments (DoE) is recommended to optimize solvent-reagent combinations while minimizing trial-and-error approaches .
Q. How can researchers validate the purity of this compound, and which analytical techniques are most effective?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, particularly for detecting structural analogs or degradation products. For example, impurity profiling of related benzodiazepine derivatives uses reversed-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to resolve closely related impurities . Mass spectrometry (MS) and -NMR further confirm molecular identity and proton environments .
Q. What are the critical stability considerations for long-term storage of this compound?
- Methodological Answer: Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways. For hygroscopic hydrochloride salts, storage in desiccated environments with inert gas (argon) is advised to prevent hydrolysis or oxidation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) help identify decomposition temperatures and phase transitions .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of this compound’s synthesis?
- Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediates. For example, the ICReDD framework combines reaction path searches with experimental validation to identify key steps like nucleophilic substitution or ring closure . Molecular dynamics simulations further explore solvent effects on reaction trajectories .
Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing byproducts?
- Methodological Answer: Advanced DoE techniques, such as response surface methodology (RSM), systematically vary parameters (temperature, stoichiometry, agitation rate) to maximize yield. Membrane separation technologies (e.g., nanofiltration) can isolate the target compound from reaction mixtures, reducing downstream purification steps . Real-time process analytical technology (PAT) monitors reaction progress via in-situ spectroscopy .
Q. How can researchers model the compound’s interactions with biological targets using computational tools?
- Methodological Answer: Molecular docking (AutoDock, Schrödinger Suite) predicts binding affinities to receptors like GABA or kinase enzymes. Free-energy perturbation (FEP) calculations refine binding mode predictions by simulating ligand-protein dynamics. Virtual screening of analogs using cheminformatics platforms (e.g., KNIME) identifies structural modifications to enhance selectivity .
Q. What advanced methodologies are used to resolve contradictions in reported spectral data for this compound?
- Methodological Answer: Collaborative databases (e.g., NMRShiftDB) cross-validate - and -NMR assignments. For disputed peaks, heteronuclear single quantum coherence (HSQC) or nuclear Overhauser effect (NOE) experiments clarify spatial relationships between protons. Machine learning models trained on spectral libraries can predict shifts for novel derivatives .
Tables
Table 1 : Key Analytical Parameters for Purity Assessment
| Technique | Conditions | Detection Limit | Reference |
|---|---|---|---|
| HPLC-UV | C18 column, 0.1% TFA in HO/MeCN | 0.1% (w/w) | |
| -NMR | 400 MHz, DMSO-d | 95% purity | |
| LC-MS | ESI+, m/z 200–800 | 0.01% (w/w) |
Table 2 : Computational Tools for Reaction Optimization
| Tool | Application | Reference |
|---|---|---|
| Gaussian (DFT) | Transition state analysis | |
| KNIME | Reaction pathway screening | |
| AutoDock Vina | Binding affinity prediction |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
